molecular formula C8H14O2S2 B14479297 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one CAS No. 65550-02-9

3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one

Cat. No.: B14479297
CAS No.: 65550-02-9
M. Wt: 206.3 g/mol
InChI Key: YKDUHAYJKQNQSH-UHFFFAOYSA-N
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Description

3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one is an organosulfur compound with a unique structure that includes a cyclopentanone ring substituted with methanesulfinyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with methanesulfinyl and methylsulfanyl reagents under controlled conditions. One common method involves the use of methanesulfonyl chloride and methylthiolate in the presence of a base to introduce the sulfinyl and sulfanyl groups onto the cyclopentanone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)cyclopentan-1-one: Similar structure but lacks the methanesulfinyl group.

    Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the cyclopentanone ring.

Uniqueness

3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on a cyclopentanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

65550-02-9

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

3-[methylsulfanyl(methylsulfinyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C8H14O2S2/c1-11-8(12(2)10)6-3-4-7(9)5-6/h6,8H,3-5H2,1-2H3

InChI Key

YKDUHAYJKQNQSH-UHFFFAOYSA-N

Canonical SMILES

CSC(C1CCC(=O)C1)S(=O)C

Origin of Product

United States

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